1-(2-chlorophenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenoxy group, and a benzodiazole moiety. It is of significant interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Incorporation of the Methylphenoxy Group: This step involves the reaction of the intermediate with a methylphenoxy compound, typically under basic conditions.
Formation of the Pyrrolidin-2-One Ring: The final step involves the cyclization of the intermediate to form the pyrrolidin-2-one ring, often under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(2-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological effects, including anxiolytic and sedative properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This leads to the enhancement of GABAergic transmission, resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine derivative with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and used in the treatment of anxiety disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Uniqueness: 1-(2-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepine derivatives. Its combination of a chlorophenyl group, methylphenoxy group, and benzodiazole moiety makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H26ClN3O2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c1-19-9-2-7-14-25(19)33-16-8-15-30-24-13-6-4-11-22(24)29-27(30)20-17-26(32)31(18-20)23-12-5-3-10-21(23)28/h2-7,9-14,20H,8,15-18H2,1H3 |
InChI Key |
XODNLMWWKWLYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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